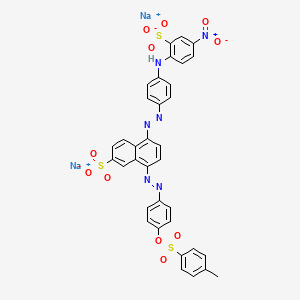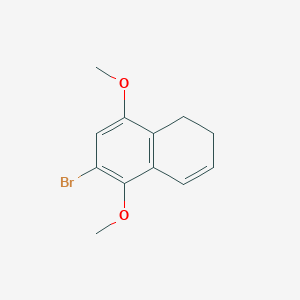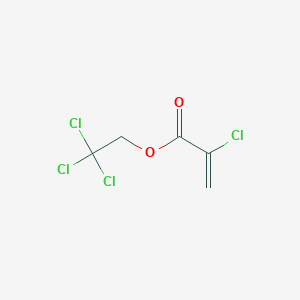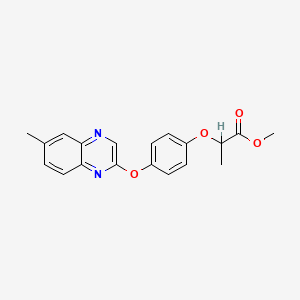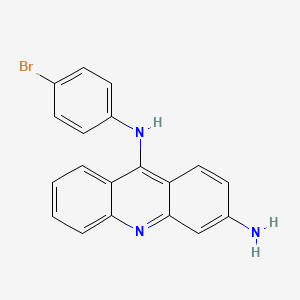
Phenethylammonium 4-dicyanovinyl-2-iodo-6-methoxyphenoxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenethylammonium 4-dicyanovinyl-2-iodo-6-methoxyphenoxide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenethylammonium 4-dicyanovinyl-2-iodo-6-methoxyphenoxide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, temperature control, and purification techniques are critical factors in industrial production.
化学反応の分析
Types of Reactions
Phenethylammonium 4-dicyanovinyl-2-iodo-6-methoxyphenoxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Halogen substitution reactions can replace the iodo group with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce amines or alcohols.
科学的研究の応用
Phenethylammonium 4-dicyanovinyl-2-iodo-6-methoxyphenoxide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical research.
Industry: Used in the fabrication of perovskite solar cells and other advanced materials.
作用機序
The mechanism by which Phenethylammonium 4-dicyanovinyl-2-iodo-6-methoxyphenoxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to changes in cellular processes and physiological responses .
類似化合物との比較
Similar Compounds
Phenethylammonium iodide: A simpler compound with similar structural features but lacking the dicyanovinyl and methoxy groups.
Phenethylamine: A basic structure without the additional functional groups present in Phenethylammonium 4-dicyanovinyl-2-iodo-6-methoxyphenoxide.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the dicyanovinyl group enhances its electron-withdrawing properties, while the methoxy group provides additional sites for chemical modification.
特性
| 74051-10-8 | |
分子式 |
C19H18IN3O2 |
分子量 |
447.3 g/mol |
IUPAC名 |
2-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]propanedinitrile;2-phenylethanamine |
InChI |
InChI=1S/C11H7IN2O2.C8H11N/c1-16-10-4-7(2-8(5-13)6-14)3-9(12)11(10)15;9-7-6-8-4-2-1-3-5-8/h2-4,15H,1H3;1-5H,6-7,9H2 |
InChIキー |
ZIODSRRNFXOGJN-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C#N)I)O.C1=CC=C(C=C1)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-Methyl-1,3-thiazol-2-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14448742.png)

